molecular formula C27H25N3O4S B2757605 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851715-33-8

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2757605
CAS No.: 851715-33-8
M. Wt: 487.57
InChI Key: FVRBVWVSUNZYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzodioxole moiety, an indole ring, and a thioether linkage. The benzodioxole group is known for enhancing metabolic stability and bioavailability, while the indole scaffold is frequently associated with interactions with serotonin receptors or indoleamine 2,3-dioxygenase (IDO1) pathways .

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c31-26(29-15-19-10-11-23-24(14-19)34-18-33-23)17-35-25-16-30(22-9-5-4-8-21(22)25)13-12-28-27(32)20-6-2-1-3-7-20/h1-11,14,16H,12-13,15,17-18H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBVWVSUNZYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C29H29N3O5SC_{29}H_{29}N_{3}O_{5}S with a molecular weight of 531.63 g/mol. It features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC29H29N3O5S
Molecular Weight531.63 g/mol
Purity≥95%

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. A study synthesized thiourea derivatives similar to this compound and evaluated their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. The results showed promising IC50 values , indicating strong antiproliferative activity:

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF7)
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide2.38 µM1.54 µM4.52 µM
Doxorubicin (reference drug)7.46 µM8.29 µM4.56 µM

These findings suggest that the compound could be a candidate for further development in anticancer therapies due to its selective cytotoxicity against cancer cells while sparing normal cells.

The mechanisms underlying the anticancer effects of compounds like this compound include:

  • EGFR Inhibition : Compounds have shown the ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies using annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis revealed alterations in cell cycle progression, contributing to their antiproliferative effects.

Study on Thiourea Derivatives

A significant study published in PubMed investigated the synthesis and biological evaluation of thiourea derivatives related to benzo[d][1,3]dioxole structures. The research highlighted the efficacy of these derivatives against various cancer cell lines and provided insights into their mechanism of action through molecular docking studies and apoptosis assessment .

Antiviral Activity

Another area of research explored the antiviral potential of related compounds against HIV. A study synthesized derivatives that exhibited high activity against wild-type HIV strains with IC50 values ranging from 0.06 to 12.95 μM, indicating that modifications to the benzo[d][1,3]dioxole structure can yield potent antiviral agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28)
  • Structural Similarities : Both compounds share the benzo[d][1,3]dioxol-5-yl group and an acetamide backbone. The benzimidazole moiety in Compound 28 replaces the indole-thioether system in the target compound.
  • Functional Differences: Compound 28 was synthesized as an IDO1 inhibitor, demonstrating 84% yield via column chromatography .
  • Hypothetical Activity: Indole derivatives are known to modulate IDO1 activity, suggesting the target compound could share this pharmacological profile but with modified potency due to its unique sulfur linkage and extended ethylbenzamide chain .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structural Similarities : Both compounds contain a benzamide core , but the target compound’s indole and benzodioxole substituents are absent here.
  • Functional Differences : This analog was synthesized for metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group . The target compound lacks hydroxyl or methyl groups critical for this application, highlighting its divergent reactivity.

Hypothetical Pharmacological and Physicochemical Properties

Table 1: Predicted Properties vs. Analogues

Property Target Compound Compound 28 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight ~480 g/mol (estimated) 407.43 g/mol 207.27 g/mol
Key Functional Groups Benzodioxole, indole, thioether, benzamide Benzodioxole, benzimidazole, acetamide Benzamide, hydroxyl, tert-butyl
Therapeutic Target IDO1 (hypothetical) IDO1 Catalysis (C–H activation)
Synthetic Yield Not reported 84% High (crystallization confirmed)

Q & A

What are common synthetic routes for synthesizing this compound?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Coupling of a thiol-containing intermediate (e.g., 2-mercaptoindole derivatives) with a bromoacetamide group .
  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HCl) to link the benzo[d][1,3]dioxole moiety to the indole-thioether backbone .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or crystallization (methanol/water) to achieve >95% purity .

Which analytical techniques are critical for structural characterization?

Level: Basic
Answer:

  • NMR Spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 531.63 vs. calculated) .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

How can synthesis protocols be optimized to improve yield and purity?

Level: Advanced
Answer:

  • Reagent selection : Use of anhydrous solvents (DMF, acetonitrile) and inert atmospheres to minimize hydrolysis .
  • Catalyst optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 72 hours for conventional heating) .
  • Yield variability : Adjusting equivalents of coupling agents (e.g., 1.2 equivalents of EDC increased yield from 45% to 82% in pyridine derivatives) .

How can contradictory results in biological activity data be resolved?

Level: Advanced
Answer:

  • Assay standardization : Use isothermal titration calorimetry (ITC) to quantify binding affinities, reducing variability from fluorescence-based assays .
  • Target selectivity profiling : Compare IC50 values across related enzymes (e.g., GPCR kinase 2 vs. 5) to identify off-target effects .
  • Metabolic stability testing : Incubate with liver microsomes to assess degradation rates, which may explain discrepancies in cell-based vs. in vivo studies .

What biological targets or pathways are associated with this compound?

Level: Basic
Answer:

  • Kinase inhibition : Potent activity against GPCR kinase 2 (IC50 < 100 nM) due to interactions with the ATP-binding pocket .
  • Anticancer activity : Induction of apoptosis via caspase-3 activation in leukemia cell lines (e.g., IC50 = 2.1 µM in K562 cells) .

What strategies enhance metabolic stability for in vivo applications?

Level: Advanced
Answer:

  • Fluorine substitution : Replace labile methyl groups with trifluoromethyl (-CF3) to reduce oxidative metabolism .
  • Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl moieties to improve plasma half-life .
  • In vitro validation : Test stability in human hepatocyte models (e.g., ≥80% remaining after 4 hours) .

How can mechanistic studies clarify the compound’s reactivity?

Level: Advanced
Answer:

  • Isotopic labeling : Use 18O-labeled reagents to track oxygen incorporation during oxidation reactions .
  • Kinetic studies : Monitor reaction intermediates via time-resolved LC-MS to identify rate-limiting steps .
  • Computational modeling : DFT calculations to predict nucleophilic attack sites on the thiazole ring .

What factors influence the compound’s stability under experimental conditions?

Level: Basic
Answer:

  • pH sensitivity : Degrades rapidly in alkaline conditions (t1/2 = 2 hours at pH 10) due to thioether cleavage .
  • Oxidative stability : Susceptible to peroxide-mediated degradation; add antioxidants (e.g., BHT) during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.